molecular formula C19H15F2N5O3S B2374899 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1052563-48-0

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2374899
CAS RN: 1052563-48-0
M. Wt: 431.42
InChI Key: FHFIIQBCRGZIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H15F2N5O3S and its molecular weight is 431.42. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial and Antifungal Screening : The synthesis of compounds containing the 1,2,4-triazole ring system has garnered attention due to their wide range of pharmaceutical activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, and antiviral applications. A study detailed the synthesis of derivatives through condensation reactions, and the compounds were screened for their in-vitro antibacterial, antifungal, and antituberculosis activities, demonstrating significant potential in combating microbial infections (Mahyavanshi, Parmar, & Mahato, 2011).

Antioxidant Potential : Another area of research is the investigation of compounds for their antioxidant activity. Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared and tested, with certain derivatives exhibiting excellent antioxidant activities, surpassing even standard compounds like Ascorbic acid. This demonstrates the potential of structurally related compounds in oxidative stress management (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Chemical Transformations and Synthetic Pathways : Research into chemical transformations highlights the synthetic versatility of compounds with related structures. The synthesis of tetrasubstituted tetraphenylethenes, for instance, involves multiple steps, including acylation, etherification, and coupling reactions. These compounds were investigated for their electrochemical properties, showcasing the importance of structural modifications in altering compound functionalities (Schreivogel et al., 2006).

properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O3S/c1-30-12-4-2-3-10(7-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-5-6-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFIIQBCRGZIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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